molecular formula C13H10FNO3S B6644038 2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid

2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid

Cat. No. B6644038
M. Wt: 279.29 g/mol
InChI Key: WANWKWDHQBOSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FTAA, and it has been shown to have a range of interesting properties that make it a useful tool in various fields of study.

Mechanism of Action

The mechanism of action of FTAA is not fully understood, but it is believed to involve the formation of hydrogen bonds between the compound and the amyloid fibrils. This binding results in a change in the fluorescence properties of FTAA, which can be used to detect the presence of amyloid fibrils.
Biochemical and Physiological Effects:
FTAA has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, studies have shown that FTAA does not have any significant toxicity, and is not harmful to cells or tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of FTAA is its high selectivity for amyloid fibrils, which makes it a useful tool for studying protein aggregation. Additionally, FTAA is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of FTAA is that it is not effective in detecting all types of amyloid fibrils, and may have limited use in certain research applications.

Future Directions

There are several potential future directions for research involving FTAA. One possibility is the development of new derivatives of FTAA that have improved selectivity and sensitivity for amyloid fibrils. Additionally, FTAA could be used in combination with other imaging techniques to provide more detailed information about protein aggregation and amyloid formation. Finally, FTAA could be used in clinical research to develop new diagnostic tools and treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of FTAA involves the reaction of 2-fluoro-4-nitrobenzoic acid with thiophene-3-carboxylic acid, followed by reduction and acetylation. The resulting compound is purified using column chromatography, and can be obtained in high yields.

Scientific Research Applications

FTAA has been used in a variety of scientific research applications, including the study of protein aggregation and amyloid formation. This compound has been shown to selectively bind to amyloid fibrils, which are associated with a range of neurodegenerative diseases such as Alzheimer's and Parkinson's. FTAA has also been used to study the aggregation of other proteins, such as insulin and lysozyme.

properties

IUPAC Name

2-fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c14-11-6-9(1-2-10(11)13(17)18)15-12(16)5-8-3-4-19-7-8/h1-4,6-7H,5H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANWKWDHQBOSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2=CSC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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